

## Application Notes and Protocols for (2S,3R)-LP99 in In Vitro Studies

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Compound of Interest		
Compound Name:	(2S,3R)-LP99	
Cat. No.:	B10814352	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

**(2S,3R)-LP99** is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes. As the first-inclass selective inhibitor for this pair of bromodomains, **(2S,3R)-LP99** is an invaluable tool for investigating the biological functions of BRD7 and BRD9 in gene regulation, oncology, and inflammatory processes.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of **(2S,3R)-LP99** in various in vitro experimental settings.

### **Data Presentation**

The following table summarizes the key quantitative data for **(2S,3R)-LP99**, offering a clear overview of its binding affinity and cellular activity.

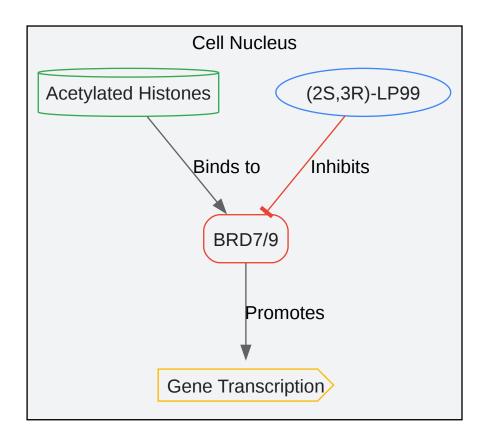


Target	Assay Type	Parameter	Value	Cell Line	Reference
BRD9	Isothermal Titration Calorimetry (ITC)	Kd	99 nM	N/A (Biochemical)	[3][6][7][8]
BRD7	Isothermal Titration Calorimetry (ITC)	Kd	909 nM	N/A (Biochemical)	[3][7]
BRD7/9- Histone Interaction	Bioluminesce nce Resonance Energy Transfer (BRET)	Cellular IC50	Low Micromolar	HEK293	[1][8]
BRD9- Chromatin Interaction	Live-cell imaging	Effective Concentratio n	0.8 μΜ	Not Specified	[8]
IL-6 Secretion Inhibition	ELISA	Dose Range	0-100 μΜ	LPS- stimulated THP-1	[6]
Cytotoxicity	Cell Viability Assay	Non-toxic Concentratio n	< 33 μΜ	U2OS	[1][8]

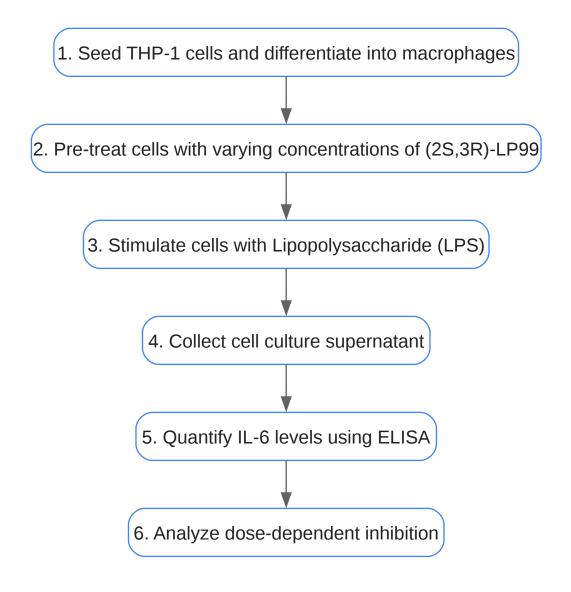
# Mandatory Visualizations Signaling Pathway: Inhibition of BRD7/9 by (2S,3R)-LP99

The following diagram illustrates the mechanism of action of **(2S,3R)-LP99** in disrupting the interaction between BRD7/9 and acetylated histones, thereby modulating gene transcription.









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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for (2S,3R)-LP99 in In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814352#2s-3r-lp99-dosage-for-in-vitro-studies]

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